Validated LC-MS/MS Method Linearity and Precision Using Ebastine-d6
A fully validated LC-MS/MS method for the simultaneous quantification of Ebastine and Carebastine in human plasma employed Ebastine-d6 and Carebastine-d6 as internal standards. This method demonstrated robust performance across a wide dynamic range, which is directly attributable to the use of the deuterated internal standard. The method's validation parameters serve as a benchmark for method performance when using Ebastine-d6 [1].
| Evidence Dimension | Linearity Range (Ebastine) |
|---|---|
| Target Compound Data | 0.051 ng/mL to 31.099 ng/mL |
| Comparator Or Baseline | Not applicable (Method performance with Ebastine-d6 as IS) |
| Quantified Difference | Not applicable |
| Conditions | Human plasma; LC-MS/MS; Solid phase extraction; BDS Hypersil C18 column; positive ionization mode. |
Why This Matters
This quantifies the wide linear dynamic range achievable in a validated human plasma method when Ebastine-d6 is used as the internal standard, a key performance indicator for bioanalytical method suitability.
- [1] Nair, S. M., Kumar, R., Govindan, B., Sanjay, & Karia, D. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. View Source
